molecular formula C11H13BrO2 B159757 Benzyl 4-bromobutanoate CAS No. 126430-46-4

Benzyl 4-bromobutanoate

Cat. No. B159757
M. Wt: 257.12 g/mol
InChI Key: JJUJDJNFXYNOKI-UHFFFAOYSA-N
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Description

Benzyl 4-bromobutanoate, also known as Butanoic acid, 4-bromo-, phenylmethyl ester, is a chemical compound with the molecular formula C11H13BrO2 . It has a molecular weight of 257.13 . The compound is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for Benzyl 4-bromobutanoate is 1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

Benzyl 4-bromobutanoate is a liquid at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 314.3±25.0 °C at 760 mmHg . The compound has a molar refractivity of 59.2±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds .

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • Benzyl 4-bromobutanoate derivatives have been synthesized via Pd-catalyzed Suzuki cross-coupling reactions, useful in organic synthesis and pharmaceuticals (Nazeer et al., 2020).
    • A study on the synthesis of Benzyl Diisopropyl 5-Phosphonopentanoate, starting from 5-bromopentanoic acid, has relevance in the field of enzyme inhibition (Weyna et al., 2007).
    • Research on the synthesis of vinyl bromobutanoate, a derivative of 4-bromobutyric acid, has applications in the development of functional degradable polymers, a significant area in material science (Hedir et al., 2015).
  • Medicinal Chemistry :

    • Benzyl bromide derivatives, including Benzyl 4-bromobutanoate, are used in medicinal chemistry for the synthesis of various pharmacologically active compounds. This includes the development of novel tyrosinase inhibitors, which have potential applications in treating certain medical conditions (Kwong et al., 2017).
  • Photochemistry and Materials Science :

    • The synthesis of azo-β-diketones, which involves bromophenyl derivatives similar to Benzyl 4-bromobutanoate, finds applications in photochemistry and the study of optical nonlinear properties (Dhumad et al., 2021).
  • Analytical Chemistry :

    • Benzyl bromide derivatives are also used in analytical chemistry for the selective labeling of selenomethionine residues in proteins, aiding in protein analysis and biochemistry research (Lang et al., 2006).

Safety And Hazards

Benzyl 4-bromobutanoate is associated with certain hazards. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for Benzyl 4-bromobutanoate are not mentioned in the sources I found, it’s worth noting that research into the properties and potential applications of various esters, including benzyl esters, is ongoing. This compound could potentially be used in the synthesis of other compounds, or in various industrial applications .

properties

IUPAC Name

benzyl 4-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUJDJNFXYNOKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397049
Record name benzyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromobutanoate

CAS RN

126430-46-4
Record name Phenylmethyl 4-bromobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126430-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name benzyl 4-bromobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butanoic acid, 4-bromo-, phenylmethyl ester
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Synthesis routes and methods I

Procedure details

In the first step, 4-bromobutyryl chloride (13.8 g, 75 mmole) was placed in a 100 ml round bottom flask. The flask was cooled to -20° C. using a dry ice/carbon tetrachloride bath. Ethyl acetate (50 ml) containing N-methylmorpholine (7.58 g, 75 mmole, 8.2 ml) was added carefully. Using an addition funnel, benzyl alcohol (6.97 g, 6.67 ml, 6.64 mmoles) was added dropwise. After the addition the bath was removed and the mixture was stirred for 2 hours. The product was transferred to a separatory funnel using ethyl acetate (50 ml), washed once with sodium bicarbonate (10%), then twice with water, and dried with anhydrous sodium sulfate. Evaporation of solvents gave benzyl-4-bromo-butyrate as an oil (yield=91%).
Quantity
13.8 g
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6.67 mL
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8.2 mL
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50 mL
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Synthesis routes and methods II

Procedure details

4-bromobutyric acid (10.6 g, 60 mmole) was dissolved in thionyl chloride (20 mml), and the reaction was kept for 4 hr. The solution was evaporated and coevaporated. with toluene several times. The residue was redissolved in dichloromethane (120 ml), and then benzyl alcohol (4.14 ml, 40 mmole) was added. The solution was cooled down to −50° C. and triethylamine (10 ml, 72 mmole) was added. The reaction mixture was slowly warmed to room temperature. After 3 hr, the reaction mixture was poured into sodium bicarbonate aqueous solution and the organic phase was washed with water and dried, giving the titled product, 6.8 g.
Quantity
10.6 g
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0 (± 1) mol
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4.14 mL
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10 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-bromobutyryl chloride (Aldrich Chemical Company, Wisconsin), (10.27 g, 55.4 mmol) in 100 mL of dichloromethane was added benzyl alcohol (Aldrich Chemical Company, Wisconsin), (6.29 g, 58.1 mmol), followed by potassium carbonate (8.3 g, 60 mmol) in four portions. After 2 hours, water was added, and the layers were separated. The organic layer was washed with water, brine, and dried over magnesium sulfate. Evaporation of the solvent gave the title compound (11.87 g, 83% yield) as a colorless oil: 1H NMR (400 MHz, CDCl3) δ 7.36 (m, 5H), 5.14 (s, 2H), 3.46 (t, J=6.4 Hz, 2H), 2.56 (t, J=7.2 Hz, 2H), 2.20 (quin, J=6.6 Hz, 2H).
Quantity
10.27 g
Type
reactant
Reaction Step One
Quantity
6.29 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three
Yield
83%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzyl 4-bromobutanoate
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Citations

For This Compound
21
Citations
B Lee, W Sun, H Lee, H Basavarajappa… - Bioorganic & medicinal …, 2016 - Elsevier
A naturally occurring homoisoflavonoid, cremastranone (1) inhibited angiogenesis in vitro and in vivo. We developed an analogue SH-11037 (2) which is more potent than …
Number of citations: 23 www.sciencedirect.com
Y Kim, T Iwai, S Fujii, K Ueno… - Chemistry–A European …, 2021 - Wiley Online Library
… The dsbpys L3–L5 allowed the cross-coupling of the alkenyl bromide, 2-bromopropene (1 i), with benzyl 4-bromobutanoate (2 c) in good yields (3 e, 58–71 %). Cyclic secondary alkyl …
S Isomura, P Wirsching, KD Janda - The Journal of organic …, 2001 - ACS Publications
… Benzyl 4-Bromobutanoate 19. A solution of 4-bromobutanoic acid 18 (25 g, 0.15 mol), benzyl alcohol (21 g, 0.194 mol), and p-TsOH hydrate (1.3 g, 6.87 mmol) in cyclohexane (225 mL) …
Number of citations: 103 pubs.acs.org
F Touzeau, A Arrault, G Guillaumet… - Journal of medicinal …, 2003 - ACS Publications
… Direct reaction of benzoxazine 2a with benzyl 4-bromobutanoate did not afford the expected N-alkylated derivative. So we investigated the formation of an amide bond with a …
Number of citations: 116 pubs.acs.org
J Lu, EN Atochina-Vasserman, DS Maurya, MI Shalihin… - Pharmaceutics, 2023 - mdpi.com
… A solution of 3,5-bis(heptadecyloxy)benzyl 4-bromobutanoate, 66d, IAJD 264, (300 mg, 0.39 mmol, 1 equiv), 1-methylpiperazine (47 mg, 0.47 mmol, 1.2 equiv), and K 2 CO 3 (81 mg, …
Number of citations: 2 www.mdpi.com
J Springer, KR de Cuba, S Calvet‐Vitale… - 2008 - Wiley Online Library
… Benzyl 4-Bromobutanoate (11): The reaction was carried out using a Dean–Stark trap. 4-Bromobutyric acid (8.51 g, 51 mmol, 1 equiv.) was dissolved in cyclohexane (70 mL). Benzyl …
D Panagopoulos - 2016 - open.library.ubc.ca
RNA interference has been proven to be a powerful tool for gene probing and has also great therapeutic potential. In order for it to be clinically relevant, methods need to be developed …
Number of citations: 3 open.library.ubc.ca
金容俊 - 2021 - eprints.lib.hokudai.ac.jp
… The dsbpys L3–L5 allowed the cross-coupling of the alkenyl bromide, 2-bromopropene (1i), with benzyl 4-bromobutanoate (2c) in good yields (3e, 58–71%). Cyclic secondary alkyl …
Number of citations: 5 eprints.lib.hokudai.ac.jp
CS Vesterager - 2018 - rucforsk.ruc.dk
… Dimethylamine (2M in THF, 16.7 eq, 20 mL) was added to benzyl 4-bromobutanoate 8 (0.616 mg, 2.40 mmol, 1 eq) and stirred at rt for 88 hrs in a sealed flask. The crude residue was …
Number of citations: 0 rucforsk.ruc.dk
R Fanelli, AS Ressurreicao, L Dufau, JL Soulier… - …, 2014 - pubs.rsc.org
… Compound 17 was then alkylated with benzyl-4-bromobutanoate or ethyl-4-bromobutanoate to afford the dibenzyl ester 18 (89% yield) and the diethyl ester 19 (82% yield) respectively (…
Number of citations: 5 pubs.rsc.org

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